molecular formula C18H24Cl2O6 B3910931 diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate

diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate

Cat. No. B3910931
M. Wt: 407.3 g/mol
InChI Key: WZBZMSYPDYOJDU-UHFFFAOYSA-N
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Description

Diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate is a complex organic compound. It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .


Synthesis Analysis

The synthesis of diethyl malonate, a component of the compound , involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile. This intermediate is then treated with ethanol in the presence of an acid catalyst . The synthesis of the full compound would likely involve additional steps to incorporate the 2,4-dichloro-6-methylphenoxyethoxyethyl group.


Molecular Structure Analysis

The molecular structure of diethyl malonate, a part of the compound, consists of two ethoxy groups (−OEt; −OCH2CH3) replacing the hydroxyl group (−OH) on both of the carboxyl groups of malonic acid . The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighbored by two carbonyl groups (−C(=O)−) . The full structure of diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate would be more complex due to the additional 2,4-dichloro-6-methylphenoxyethoxyethyl group.


Chemical Reactions Analysis

The chemical reactions involving diethyl malonate, a part of the compound, are influenced by its structure. The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . The hydrogen atoms on a carbon adjacent to two carbonyl groups are even more acidic because the carbonyl groups help stabilize the carbanion resulting from the removal of a proton from the methylene group between them .


Physical And Chemical Properties Analysis

Diethyl malonate, a component of the compound, is a colorless liquid with an apple-like odor . It has a density of 1.05 g/cm3, a melting point of −50 °C, and a boiling point of 199 °C . It is negligibly soluble in water . The physical and chemical properties of diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate would likely be different due to the additional 2,4-dichloro-6-methylphenoxyethoxyethyl group.

properties

IUPAC Name

diethyl 2-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2O6/c1-4-24-17(21)14(18(22)25-5-2)6-7-23-8-9-26-16-12(3)10-13(19)11-15(16)20/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBZMSYPDYOJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOCCOC1=C(C=C(C=C1C)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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